Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-
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Overview
Description
4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C15H13ClFNO6S It is characterized by the presence of a sulfonyl fluoride group, a nitrophenoxy group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrophenol with 3-chloropropanol to form an intermediate, which is then reacted with benzene-1-sulfonyl fluoride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aromatic rings can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products
Nucleophilic substitution: Substituted sulfonamides or sulfonate esters.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride involves its interaction with biological molecules. The sulfonyl fluoride group can react with nucleophilic sites in proteins, such as the hydroxyl group of serine residues, leading to the inhibition of enzyme activity. This covalent modification can disrupt normal cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(2-Chlorophenoxy)propoxy)benzene-1-sulfonyl fluoride
- 4-(3-(2-Nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride
- 4-(3-(2-Chloro-5-methylphenoxy)propoxy)benzene-1-sulfonyl fluoride
Uniqueness
4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride is unique due to the combination of its sulfonyl fluoride group, nitrophenoxy group, and chlorinated aromatic ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
CAS No. |
31185-44-1 |
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Molecular Formula |
C15H13ClFNO6S |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
4-[3-(2-chloro-5-nitrophenoxy)propoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H13ClFNO6S/c16-14-7-2-11(18(19)20)10-15(14)24-9-1-8-23-12-3-5-13(6-4-12)25(17,21)22/h2-7,10H,1,8-9H2 |
InChI Key |
MLOWPXDFEWKQGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCOC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
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